2-Fluoro-5-sulfamoylbenzamide
Overview
Description
2-Fluoro-5-sulfamoylbenzamide is an organic compound with the molecular formula C7H7FN2O3S and a molecular weight of 218.21 g/mol It is characterized by the presence of a fluorine atom at the second position and a sulfamoyl group at the fifth position on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-sulfamoylbenzamide typically involves the introduction of the fluorine and sulfamoyl groups onto the benzamide ring. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzamide, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Sulfamoylation: The amine group is subsequently converted to a sulfamoyl group using sulfamoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfamoyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or thiols.
Scientific Research Applications
2-Fluoro-5-sulfamoylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the sulfamoyl group can participate in various biochemical reactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
- 2-Fluoro-5-nitrobenzamide
- 2-Fluoro-5-aminobenzamide
- 2-Fluoro-5-methylbenzamide
Comparison: 2-Fluoro-5-sulfamoylbenzamide is unique due to the presence of both a fluorine atom and a sulfamoyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-fluoro-5-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEZWXUJMGSLLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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